Methyl 3-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate
Description
Methyl 3-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate is a boronate-containing imidazo[1,2-a]pyridine derivative with strategic functionalization at positions 3 (chloro), 6 (boronate ester), and 8 (trifluoromethyl). The methyl ester at position 2 enhances solubility for synthetic manipulation. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group facilitates Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern medicinal chemistry for biaryl bond formation . The trifluoromethyl group at position 8 confers metabolic stability and lipophilicity, while the chloro substituent at position 3 provides a handle for further functionalization .
Properties
IUPAC Name |
methyl 3-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BClF3N2O4/c1-14(2)15(3,4)27-17(26-14)8-6-9(16(19,20)21)12-22-10(13(24)25-5)11(18)23(12)7-8/h6-7H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBCCXHDZTKCDRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN3C(=C(N=C3C(=C2)C(F)(F)F)C(=O)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BClF3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Pharmacokinetic and Physicochemical Properties
- Trifluoromethyl Impact: The 8-CF₃ group in the target compound enhances metabolic stability and membrane permeability compared to non-fluorinated analogues (e.g., Ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate) .
- Chlorine Substitution : The 3-Cl substituent provides a site for nucleophilic substitution or metal-catalyzed coupling, differentiating it from compounds with methyl or hydrogen at this position .
Preparation Methods
Chloro Group Stability
The chloro substituent at position 3 is susceptible to nucleophilic displacement under strongly basic conditions. To mitigate this, reactions involving bases (e.g., K₂CO₃) are conducted at temperatures below 80°C and in aprotic solvents like DMF.
Trifluoromethyl Reactivity
The electron-withdrawing trifluoromethyl group at position 8 deactivates the ring toward electrophilic substitution but enhances stability during cross-coupling reactions. No degradation is observed under Suzuki-Miyaura conditions.
Comparative Analysis of Synthetic Routes
Method A offers higher yields and shorter reaction times, making it more suitable for industrial-scale synthesis.
Scalability and Industrial Considerations
Large-scale production requires continuous flow reactors for the borylation step to enhance heat transfer and reduce catalyst loading. Automated systems for monitoring reaction progress (e.g., in-line NMR) are critical for maintaining consistency .
Q & A
Basic Question: What are the recommended synthetic routes for preparing this compound, and how can reaction efficiency be monitored?
Answer:
The compound’s core structure (imidazo[1,2-a]pyridine) is typically synthesized via cyclocondensation of 2-aminoimidazoles with carbonyl-containing intermediates. For the boronate ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane), Suzuki-Miyaura coupling precursors are often introduced via palladium-catalyzed borylation . Key steps include:
- One-pot reactions (e.g., THF solvent, triethylamine as a base) to stabilize intermediates .
- TLC monitoring (silica gel, hexane/ethyl acetate) to track reaction progress .
- Purification via column chromatography (silica gel, gradient elution) to isolate the final product .
Purity can be validated using HRMS (e.g., ESI-HRMS for mass accuracy ±0.0002 Da) .
Basic Question: What spectroscopic techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?
Answer:
- 1H/13C NMR : Assign signals for the trifluoromethyl group (δ ~110–120 ppm in 13C NMR) and boronate ester (δ ~30–35 ppm for boron-bound carbons). DMSO-d6 or CDCl3 are preferred solvents for resolving aromatic protons .
- IR Spectroscopy : Confirm carbonyl (C=O, ~1700 cm⁻¹) and boronate ester (B-O, ~1350 cm⁻¹) groups .
- HRMS : Verify molecular weight (e.g., calculated vs. observed values within ±0.0162 error, as in ).
Discrepancies (e.g., unexpected splitting in NMR) may arise from residual solvents or rotamers; drying under vacuum or variable-temperature NMR can resolve these .
Advanced Question: How can researchers optimize the Suzuki-Miyaura coupling step involving the boronate ester under anhydrous conditions?
Answer:
The boronate ester’s sensitivity to moisture requires:
- Anhydrous solvents : Use freshly distilled THF or dioxane, stored over molecular sieves .
- Catalyst selection : Pd(PPh3)4 or PdCl2(dppf) with K2CO3 as a base for efficient coupling .
- Oxygen-free environment : Conduct reactions under nitrogen/argon, monitored via GC-MS for cross-coupling byproducts.
Post-reaction, purify using SPE cartridges to remove palladium residues .
Advanced Question: What strategies mitigate challenges in isolating hygroscopic intermediates during synthesis?
Answer:
- Lyophilization : For water-sensitive intermediates, freeze-drying preserves stability .
- Salt formation : Convert intermediates to stable hydrochloride salts using HCl/Et2O .
- Low-temperature storage : Store intermediates at –20°C under nitrogen, with desiccants (e.g., silica gel) .
Advanced Question: How should researchers address contradictory spectral data (e.g., HRMS vs. NMR) for this compound?
Answer:
- HRMS recalibration : Re-run HRMS with internal standards (e.g., sodium trifluoroacetate) to confirm mass accuracy .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals; e.g., distinguish between regioisomers of the imidazo[1,2-a]pyridine core .
- Elemental analysis : Cross-validate %C/%H/%N to confirm molecular formula if spectral ambiguities persist .
Advanced Question: What computational methods support the design of derivatives for structure-activity relationship (SAR) studies?
Answer:
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electronic effects of substituents (e.g., trifluoromethyl’s electron-withdrawing impact) .
- Docking studies : Use AutoDock Vina to model interactions with biological targets (e.g., kinases or GPCRs), leveraging the boronate ester’s potential as a hydrogen-bond acceptor .
Advanced Question: How can researchers analyze batch-to-batch variability in purity (>98%) for this compound?
Answer:
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